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molecular formula C13H17NO2 B093951 Methyl 1-benzylpyrrolidine-3-carboxylate CAS No. 17012-21-4

Methyl 1-benzylpyrrolidine-3-carboxylate

Cat. No. B093951
M. Wt: 219.28 g/mol
InChI Key: GDWFCUOFVSNTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05110828

Procedure details

A solution of (±) methyl 1-benzyl-2-oxo-4-pyrrolidylcarboxylate (D16, 35.4 g, 0.18 mole) in dry THF (135 ml) was added dropwise over 30 mins to 1 M borane-THF solution (228 ml, 0.23 mole) at 0° C. under nitrogen, and when addition was complete the solution was heated under reflux for 1 h. The solution was cooled to room temperature, then treated dropwise with 8% hydrogen chloride/methanol (114 ml, 0.25 mole HCl) and stirred for 18 h, followed by 3 h at reflux. The mixture was then concentrated in vacuo and the residue treated with water (40 ml), washed with ether (2×50 ml), basified with 40% sodium hydroxide solution, saturated with potassium carbonate and extracted with ether (3×70 ml). The combined extracts were dried (Na2SO4) and concentrated in vacuo to leave a yellow oil, which was purified by distillation (b.p. 146° C./0.7 mmHg) to give the title compound (D17) as a colorless oil (19.8 g, 50%).
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
228 mL
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
Name
Yield
50%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH:11]([C:13]([O:15][CH3:16])=[O:14])[CH2:10][C:9]1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.B.C1COCC1.Cl.CO>C1COCC1>[CH2:1]([N:8]1[CH2:9][CH2:10][CH:11]([C:13]([O:15][CH3:16])=[O:14])[CH2:12]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
35.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CC(C1)C(=O)OC)=O
Name
Quantity
228 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
135 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
114 mL
Type
reactant
Smiles
Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
when addition
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
followed by 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue treated with water (40 ml)
WASH
Type
WASH
Details
washed with ether (2×50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×70 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a yellow oil, which
DISTILLATION
Type
DISTILLATION
Details
was purified by distillation (b.p. 146° C./0.7 mmHg)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC1)C(=O)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 19.8 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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